4-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-butoxy-1-chlorobenzene
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Overview
Description
4-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-butoxy-1-chlorobenzene is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of a pyrazole ring substituted with dimethyl groups and a sulfonyl group, along with a butoxy and chlorobenzene moiety. Its unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-butoxy-1-chlorobenzene typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes. This reaction is known for its mild conditions and broad substrate scope.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation of pyrazoles using appropriate alkylating agents.
Sulfonylation: The sulfonyl group can be introduced by reacting the pyrazole derivative with sulfonyl chlorides under basic conditions.
Attachment of Butoxy and Chlorobenzene Moieties: The final step involves the attachment of butoxy and chlorobenzene moieties through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-butoxy-1-chlorobenzene undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Pyrazolone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-butoxy-1-chlorobenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-butoxy-1-chlorobenzene involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: An isomeric derivative of pyrazole with two methyl substituents.
4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone: A compound with similar structural features but different functional groups.
Uniqueness
4-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-butoxy-1-chlorobenzene is unique due to its combination of a pyrazole ring with dimethyl, sulfonyl, butoxy, and chlorobenzene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(3-butoxy-4-chlorophenyl)sulfonyl-3,5-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S/c1-4-5-8-21-15-10-13(6-7-14(15)16)22(19,20)18-12(3)9-11(2)17-18/h6-7,9-10H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHDIHHIOSOAGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)N2C(=CC(=N2)C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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